molecular formula C7H8N2O2 B11817309 2-Amino-5-methylisonicotinic acid CAS No. 1033203-35-8

2-Amino-5-methylisonicotinic acid

Cat. No.: B11817309
CAS No.: 1033203-35-8
M. Wt: 152.15 g/mol
InChI Key: AUPPLVRJPJMGAO-UHFFFAOYSA-N
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Description

2-Amino-5-methylisonicotinic acid: is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylisonicotinic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2,5-dimethylpyridine.

    Nitration: The methyl groups are nitrated to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Oxidation: The methyl groups are oxidized to carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

2-Amino-5-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylisonicotinic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and carboxylic acid groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.

    2-Aminonicotinic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.

    5-Methylisonicotinic acid: Lacks the amino group, limiting its potential interactions in biological systems.

Properties

CAS No.

1033203-35-8

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-5-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

AUPPLVRJPJMGAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)N

Origin of Product

United States

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